molecular formula C8H9NO B1616111 beta-Methylenepyridine-2-ethanol CAS No. 58379-60-5

beta-Methylenepyridine-2-ethanol

Cat. No.: B1616111
CAS No.: 58379-60-5
M. Wt: 135.16 g/mol
InChI Key: YMJQERFTJRYEGU-UHFFFAOYSA-N
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Description

Beta-Methylenepyridine-2-ethanol is an organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methylene group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Methylenepyridine-2-ethanol can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-pyridinecarboxaldehyde in the presence of formaldehyde. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium on carbon to facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, where nucleophiles such as halides or amines replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: this compound derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Beta-Methylenepyridine-2-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which beta-Methylenepyridine-2-ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic processes.

Comparison with Similar Compounds

    Pyridine-2-ethanol: Lacks the methylene group, resulting in different reactivity and applications.

    Beta-Methylpyridine-2-ethanol: Similar structure but with a methyl group instead of a methylene group, leading to variations in chemical behavior.

    2-Pyridinecarboxaldehyde: Precursor in the synthesis of beta-Methylenepyridine-2-ethanol, with distinct chemical properties.

Uniqueness: this compound is unique due to its combination of a pyridine ring, methylene group, and ethanol group, which confer specific reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQERFTJRYEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207093
Record name beta-Methylenepyridine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-60-5
Record name β-Methylene-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylenepyridine-2-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058379605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylenepyridine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methylenepyridine-2-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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